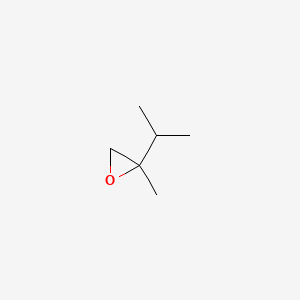

2-Isopropyl-2-methyloxirane

描述

Significance of Substituted Oxiranes in Contemporary Organic Synthesis and Chemical Transformations

Substituted oxiranes, or epoxides, are exceptionally valuable building blocks in modern organic synthesis due to their unique combination of stability under certain conditions and high reactivity driven by ring strain (approximately 25 kcal/mol). masterorganicchemistry.com This reactivity allows for the stereospecific and regioselective introduction of two functional groups in a single transformation. The ring-opening of epoxides can be initiated by a wide array of nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur, as well as by electrophilic activation, typically with acids. arkat-usa.orgresearchgate.net

This versatility makes them key intermediates in the synthesis of a diverse range of important molecules:

1,2-Diols: Acid- or base-catalyzed hydrolysis of oxiranes yields vicinal diols, a common structural motif in natural products and pharmaceuticals. ias.ac.in

Amino Alcohols: Ring-opening with ammonia (B1221849) or amines is a fundamental route to β-amino alcohols, which are precursors to biologically active compounds and chiral ligands. atamanchemicals.comresearchgate.net

Alcohols and Ethers: The reaction with organometallic reagents or alcohols provides access to more complex alcohol and ether structures. ontosight.aiatamanchemicals.com

The substitution pattern on the oxirane ring dictates the regiochemical and stereochemical outcome of these reactions. In asymmetrically substituted epoxides like 2-isopropyl-2-methyloxirane, the site of nucleophilic attack is influenced by both steric hindrance and electronic effects, which can be modulated by reaction conditions (e.g., acidic vs. basic). arkat-usa.orgnih.gov For instance, in base-catalyzed or nucleophilic ring-openings, the nucleophile generally attacks the less sterically hindered carbon atom. nih.gov Conversely, under acidic conditions, the reaction often proceeds via a transition state with carbocation-like character, favoring attack at the more substituted carbon that can better stabilize a positive charge. ahievran.edu.tr

The ability to control these factors makes substituted oxiranes powerful tools for constructing complex molecular architectures with high levels of stereocontrol, which is particularly crucial in the synthesis of enantiomerically pure pharmaceuticals and natural products. orgsyn.org

Academic Research Focus: Elucidating Complexities in this compound Chemistry

While specific academic research focusing exclusively on this compound is limited, its structure as a trisubstituted epoxide presents several points of chemical complexity that are subjects of broader academic inquiry. acs.org The primary research focus in this area revolves around predicting and controlling the regioselectivity of its ring-opening reactions.

Regioselectivity in Ring-Opening Reactions: The core complexity of this compound chemistry lies in the two non-equivalent carbon atoms of the epoxide ring: a primary (C1) and a sterically hindered tertiary (C2) carbon.

Under Basic or Nucleophilic Conditions (SN2-type): The reaction is primarily governed by sterics. A nucleophile (e.g., NaOEt in EtOH) is expected to attack the less hindered primary carbon (C1), leading to the formation of a tertiary alcohol. chegg.comchegg.com This follows the general principle that SN2 reactions are sensitive to steric bulk at the reaction center.

Under Acidic Conditions (SN1-type): In the presence of an acid (e.g., H₃O⁺ or HBr), the oxygen atom is first protonated, creating a good leaving group. chegg.comchegg.com The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge. In the case of this compound, the tertiary carbon (C2) is more capable of stabilizing this partial positive charge. Therefore, the nucleophile will preferentially attack the tertiary carbon, resulting in the formation of a primary alcohol. acs.org

The interplay between steric and electronic factors in trisubstituted epoxides is a subject of ongoing research, as the outcome is not always straightforward and can be influenced by the nature of the nucleophile, the solvent, and the specific Lewis or Brønsted acid used. arkat-usa.orgacs.org

Table 2: Predicted Regiochemical Outcomes of Ring-Opening Reactions

| Reagent/Conditions | Predicted Major Product | Mechanism Type | Site of Attack |

|---|---|---|---|

| NaOEt / EtOH | (R)-1-ethoxy-2,3-dimethylbutan-2-ol | SN2 | Primary Carbon (C1) |

| H₃O⁺ | 2,3-dimethylbutane-1,2-diol | SN1-like | Tertiary Carbon (C2) |

| HBr / H₂O | (S)-1-bromo-2,3-dimethylbutan-2-ol | SN1-like | Tertiary Carbon (C2) |

This table is based on established principles of epoxide reactivity. chegg.comchegg.com

Spectroscopic Characterization: The structural features of alkyl-substituted oxiranes are well-defined by spectroscopic methods. While a specific spectrum for this compound is not widely published, data can be predicted based on analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Characteristic Signals |

|---|---|

| ¹³C NMR | Signals for the tertiary and primary carbons of the oxirane ring would be expected in the 50-70 ppm range. Other alkyl carbons would appear further upfield. |

| ¹H NMR | The diastereotopic protons on the primary oxirane carbon would likely appear as distinct signals (doublets of doublets) in the 2.5-3.0 ppm range. The isopropyl and methyl protons would be found in the typical upfield alkyl region. |

| IR Spectroscopy | Characteristic C-O-C asymmetric stretching of the epoxide ring is typically observed around 850-950 cm⁻¹. |

This table is based on general spectroscopic data for substituted oxiranes. cdnsciencepub.comscribd.comresearchgate.netdavcollegekanpur.ac.in

The synthesis of this compound can be achieved through the epoxidation of 2,3-dimethyl-1-butene, for instance, by using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-propan-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXAMXFNMUGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880710 | |

| Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72221-03-5 | |

| Record name | 2-Methyl-2-(1-methylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72221-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072221035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropyl 2 Methyloxirane

Established Synthetic Pathways for Substituted Oxiranes

Epoxidation of Olefinic Precursors

The most direct route to 2-isopropyl-2-methyloxirane involves the epoxidation of its corresponding alkene, 2,3-dimethyl-2-butene. This transformation can be accomplished using several oxidizing agents and catalyst systems.

The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely used method for the synthesis of epoxides. libretexts.orgstudy.com This reaction, often referred to as the Prilezhaev reaction, proceeds through a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step. masterorganicchemistry.com This concerted nature ensures a syn-addition of the oxygen atom to the alkene, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgstudy.com

The reaction is initiated by the electrophilic attack of the peroxyacid on the nucleophilic double bond of the alkene. libretexts.org The rate of reaction is influenced by the nature of the alkene, with more electron-rich double bonds reacting faster. libretexts.org For the synthesis of this compound, the precursor 2,3-dimethyl-2-butene is a highly nucleophilic, tetrasubstituted alkene, making it a suitable substrate for peroxyacid epoxidation. The reaction is typically carried out in non-aqueous solvents like chloroform, ether, or acetone to prevent the acid-catalyzed hydrolysis of the resulting epoxide to a vicinal diol. libretexts.org

A study on the epoxidation of 2,3-dimethyl-2-butene by acetylperoxyl radicals provided insights into the kinetics of such reactions, yielding specific Arrhenius parameters. york.ac.uk

Table 1: Peroxyacid-Mediated Epoxidation of 2,3-Dimethyl-2-butene

| Oxidant | Substrate | Temperature (K) | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log₁₀(A/dm³mol⁻¹s⁻¹)) |

| Acetylperoxyl radical | 2,3-Dimethyl-2-butene | 393-433 | 13.3 ± 5.0 | 9.1 ± 0.6 |

Metal-catalyzed oxidation reactions offer an alternative to the use of stoichiometric peroxyacids. Manganese complexes, in particular, have been shown to be effective catalysts for the epoxidation of a variety of alkenes, including trialkyl-substituted olefins. organic-chemistry.orgmdma.chresearchgate.net These systems often utilize hydrogen peroxide (H₂O₂) as the terminal oxidant, which is an environmentally benign and cost-effective reagent. rug.nl

The catalytic cycle is believed to involve the formation of a high-valent manganese-oxo species, which then acts as the oxygen-transfer agent to the alkene. organic-chemistry.org The reaction is often performed in the presence of a bicarbonate buffer, as the formation of peroxymonocarbonate (HCO₄⁻) is thought to play a crucial role in the epoxidation process. organic-chemistry.orgmdma.chresearchgate.net The addition of certain additives, such as sodium acetate or salicylic acid, can enhance the reaction rate and improve the efficiency of hydrogen peroxide consumption. organic-chemistry.orgmdma.ch

A one-pot, three-step oxidation of 2,3-dimethyl-2-butene has been reported, where the initial step involves a manganese-catalyzed epoxidation/cis-dihydroxylation. researchgate.net This demonstrates the applicability of manganese catalysts for the oxidation of this specific substrate.

Table 2: Manganese-Catalyzed Oxidation of 2,3-Dimethyl-2-butene

| Catalyst System | Oxidant | Additives | Solvent | Temperature |

| Mn(ClO₄)₂·6H₂O (0.01 mol%), PCA (0.5 mol%) | H₂O₂ (1.5 equiv.) | NaOAc (1.0 mol%), Butanedione (0.5 equiv.) | (CD₃)₂CO | Room Temperature |

Cyclization of Halohydrins

The intramolecular cyclization of halohydrins is a fundamental method for the synthesis of epoxides. This reaction proceeds via an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, forming an alkoxide that subsequently displaces the adjacent halide in an Sₙ2 reaction. youtube.com For this reaction to be effective in forming an epoxide, the hydroxyl and halogen groups must be on adjacent carbon atoms (vicinal). youtube.com

The stereochemistry of this reaction is well-defined. The Sₙ2 mechanism dictates that the nucleophilic attack of the alkoxide occurs from the backside of the carbon-halogen bond, resulting in an inversion of configuration at the carbon bearing the halogen. youtube.com

To synthesize this compound via this route, a suitable halohydrin precursor such as 3-chloro-2,3-dimethyl-2-butanol or 3-bromo-2,3-dimethyl-2-butanol would be required. The treatment of this halohydrin with a base, such as sodium hydroxide (B78521), would induce the ring-closing reaction to yield the desired epoxide.

Formation from Alpha-Haloalkanols and Related Derivatives

This synthetic strategy is closely related to the cyclization of halohydrins. Alpha-haloalkanols are compounds that contain a halogen and a hydroxyl group on the same carbon atom. More broadly, this category can include derivatives where the hydroxyl group is part of a larger molecule, and a halogen is positioned appropriately for intramolecular cyclization.

The synthesis of chiral alkyloxiranes has been demonstrated starting from optically active 2-chloroalkanoic acids, which are readily available from amino acids. This multi-step process involves the reduction of the carboxylic acid to an alcohol, yielding a 2-chloroalkanol (a type of halohydrin). Subsequent treatment with a base effects the cyclization to the epoxide with an inversion of configuration at the stereocenter. For instance, (R)-isopropyloxirane can be prepared from (S)-valine.

Enantioselective Synthesis of this compound and Related Chiral Oxiranes

The development of methods for the enantioselective synthesis of epoxides is of great importance due to the prevalence of chiral epoxides as intermediates in the synthesis of biologically active molecules. For a prochiral alkene like 2,3-dimethyl-2-butene, asymmetric epoxidation can lead to the formation of a chiral, non-racemic epoxide. Two prominent methods for this transformation are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgwisc.edu This method is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. wikipedia.org The catalyst, which possesses C₂ symmetry, directs the oxygen atom transfer from a terminal oxidant (often sodium hypochlorite or m-CPBA) to one face of the alkene, thereby inducing chirality. wikipedia.orgacsgcipr.org The steric and electronic properties of the salen ligand are crucial for achieving high enantioselectivity. wisc.edu

The Shi epoxidation employs a chiral ketone, typically derived from D-fructose, as an organocatalyst. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The active oxidizing species is a chiral dioxirane, which is generated in situ from the ketone and a stoichiometric oxidant, commonly potassium peroxymonosulfate (Oxone). organic-chemistry.orgwikipedia.org This method has proven to be highly effective for the asymmetric epoxidation of various alkenes, including trans-disubstituted, trisubstituted, and even some tetrasubstituted olefins. orgsyn.org The stereochemical outcome is dictated by the facial selectivity of the oxygen transfer from the chiral dioxirane to the alkene. The reaction conditions, particularly the pH, play a significant role in the efficiency of the catalytic cycle. organic-chemistry.org

While specific examples for the enantioselective epoxidation of 2,3-dimethyl-2-butene are not extensively detailed in the provided search results, the general applicability of both the Jacobsen and Shi epoxidations to tetrasubstituted alkenes suggests their potential for the synthesis of chiral this compound.

Table 3: Overview of Enantioselective Epoxidation Methods

| Method | Catalyst Type | Typical Oxidant | Applicable Substrates |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese(III)-salen complex | Sodium hypochlorite, m-CPBA | cis-Disubstituted and trisubstituted alkenes |

| Shi Epoxidation | Chiral Ketone (fructose-derived) | Potassium peroxymonosulfate (Oxone) | trans-Disubstituted, trisubstituted, and some tetrasubstituted alkenes |

Asymmetric Epoxidation Protocols

Asymmetric epoxidation of unfunctionalized alkenes is a powerful tool for generating chiral epoxides. The precursor to this compound is 2,3-dimethyl-2-butene, a tetrasubstituted olefin. The epoxidation of such sterically hindered alkenes presents a considerable challenge.

One of the most effective methods for the asymmetric epoxidation of a wide range of olefins, including tetrasubstituted ones, is the Shi epoxidation. This method utilizes a fructose-derived chiral ketone as a catalyst in conjunction with potassium peroxymonosulfate (oxone) as the oxidant. The reaction is thought to proceed through a chiral dioxirane intermediate, which then transfers an oxygen atom to the alkene. This organocatalytic approach avoids the use of metal catalysts. For tetrasubstituted olefins, the Shi epoxidation has been shown to be effective, providing a viable route to chiral this compound.

Another significant method is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst. While particularly effective for cis-disubstituted and conjugated olefins, its application to tetrasubstituted alkenes can be more challenging. However, modifications and developments in catalyst design have expanded the substrate scope of this reaction.

The direct epoxidation of alkenes can also be achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through a concerted mechanism and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For a prochiral alkene like 2,3-dimethyl-2-butene, this would result in a racemic mixture of the corresponding oxirane. To achieve enantioselectivity, a chiral peroxyacid or a chiral catalyst would be necessary.

Table 1: Asymmetric Epoxidation of Tetrasubstituted Olefins

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Shi Epoxidation | Fructose-derived chiral ketone / Oxone | trans-Disubstituted, Trisubstituted, Tetrasubstituted olefins | Organocatalytic, high enantioselectivity for a range of olefins. |

| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complex / NaOCl | Conjugated cis-disubstituted olefins, Trisubstituted olefins | Metal-catalyzed, high enantioselectivity for specific olefin classes. |

Reactivity and Reaction Mechanisms of 2 Isopropyl 2 Methyloxirane

Epoxide Ring-Opening Reactions

Base-Catalyzed Ring Opening

Stereochemical Inversion and Retention Patterns

The ring-opening of epoxides is a stereospecific process. The stereochemical outcome at the center of nucleophilic attack is dependent on the reaction mechanism. In the case of this compound, which is a chiral molecule, the approach of a nucleophile will lead to specific stereoisomers.

Ring-opening reactions of epoxides that proceed through an SN2 mechanism result in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. youtube.comchemistrysteps.com This "backside attack" is a hallmark of the SN2 pathway. masterorganicchemistry.com For this compound, if a nucleophile attacks the less substituted C3 carbon (a methylene (B1212753) group), there is no stereocenter at that position to invert. However, if the reaction conditions favor an attack at the more substituted C2 carbon, which is a stereocenter, an inversion of its configuration would be observed. The configuration of the other carbon atom in the ring remains unchanged if it is not the site of attack. youtube.com

Under acidic conditions, the reaction may have some SN1 character, where the nucleophile attacks the more substituted carbon. masterorganicchemistry.com Even in these cases, the reaction often proceeds with a high degree of inversion of configuration, suggesting a mechanism that is not a pure SN1 with a discrete carbocation intermediate, but rather a "borderline" SN2 mechanism. youtube.com

| Starting Material Configuration | Site of Attack | Nucleophile | Resulting Configuration at Site of Attack |

| (R)-2-isopropyl-2-methyloxirane | C2 | Nu:⁻ | (S) |

| (S)-2-isopropyl-2-methyloxirane | C2 | Nu:⁻ | (R) |

| (R)- or (S)-2-isopropyl-2-methyloxirane | C3 | Nu:⁻ | Not a stereocenter |

Nucleophile-Mediated Ring Opening

The cleavage of the epoxide ring in this compound can be initiated by a variety of nucleophiles. The regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic or basic/neutral).

Grignard reagents, being strong nucleophiles and strong bases, react with epoxides in an SN2 fashion. libretexts.org The nucleophilic attack occurs at the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the attack will preferentially occur at the C3 position (the methylene carbon), as the C2 position is a quaternary and highly hindered carbon. masterorganicchemistry.com This reaction is a valuable method for the formation of new carbon-carbon bonds and results in the formation of a tertiary alcohol after an acidic workup. chemistrysteps.com

The general reaction is as follows:

Step 1: The Grignard reagent (R-MgX) attacks the less substituted C3 carbon of the epoxide ring.

Step 2: This leads to the opening of the epoxide ring and the formation of a magnesium alkoxide intermediate.

Step 3: Subsequent protonation during aqueous workup yields the final tertiary alcohol product.

| Grignard Reagent (R-MgX) | Product after Workup |

| Methylmagnesium bromide | 3,4-Dimethyl-3-pentanol |

| Ethylmagnesium bromide | 3-Methyl-3-hexanol |

| Phenylmagnesium bromide | 3-Methyl-3-phenyl-pentane |

The ring-opening of this compound with heteroatom nucleophiles can be performed under either acidic or basic conditions, with the regioselectivity being a key distinguishing feature. libretexts.orgresearchgate.net

Under basic or neutral conditions , the reaction follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered C3 carbon. researchgate.net This is due to the steric hindrance posed by the isopropyl and methyl groups at the C2 position.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The positive charge is better stabilized at the more substituted C2 carbon, giving it more carbocation-like character. masterorganicchemistry.com Consequently, the nucleophile will preferentially attack the more substituted C2 carbon. libretexts.org

Reaction with Amines: The reaction with amines yields β-amino alcohols. A metal- and solvent-free protocol using acetic acid has been shown to be effective for the highly regioselective ring-opening of epoxides with amines. rsc.org

Reaction with Alcohols: The alcoholysis of epoxides produces β-alkoxy alcohols. researchgate.net In basic methanol, the attack is at the less substituted carbon, whereas in acidic methanol, the attack occurs at the more substituted carbon. libretexts.org

Reaction with Thiols: Thiols, being good nucleophiles, can also open the epoxide ring to form β-hydroxy sulfides.

| Nucleophile | Conditions | Major Product |

| Ammonia (B1221849) (NH₃) | Basic | 1-Amino-2-isopropyl-2-butanol |

| Ammonia (NH₃) | Acidic | 2-Amino-2-isopropyl-1-butanol |

| Methanol (CH₃OH) | Basic (CH₃O⁻) | 1-Methoxy-2-isopropyl-2-butanol |

| Methanol (CH₃OH) | Acidic (H⁺) | 2-Methoxy-2-isopropyl-1-butanol |

| Ethanethiol (C₂H₅SH) | Basic (C₂H₅S⁻) | 1-(Ethylthio)-2-isopropyl-2-butanol |

Hydride Addition: The reduction of epoxides with hydride reagents, such as lithium aluminum hydride (LiAlH₄), results in the formation of alcohols. transformationtutoring.com The hydride ion (H⁻) acts as the nucleophile and, similar to other strong nucleophiles under basic/neutral conditions, attacks the less substituted carbon of the epoxide in an SN2 manner. transformationtutoring.comquimicaorganica.org For this compound, this would lead to the formation of 2-isopropyl-2-butanol. Ruthenium-catalyzed hydrogenation of 1,1-disubstituted epoxides has been reported to yield a mixture of isomeric alcohols. dicp.ac.cn

Halide Addition: The ring-opening of epoxides with hydrogen halides (HX) produces halohydrins. libretexts.org The regioselectivity of this reaction is dependent on the substitution pattern of the epoxide. For a 1,1-disubstituted epoxide like this compound, the halogen anion will primarily attack the more substituted tertiary carbon in an SN1-like reaction under anhydrous acidic conditions. libretexts.org

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-Isopropyl-2-butanol |

| Hydrogen chloride (HCl) | 2-Chloro-2-isopropyl-1-butanol |

| Hydrogen bromide (HBr) | 2-Bromo-2-isopropyl-1-butanol |

Rearrangement Reactions of this compound

Isomerization to Allylic Alcohols

The isomerization of epoxides to allylic alcohols is a synthetically useful transformation that is typically promoted by strong bases. wikipedia.org This reaction proceeds via a β-elimination mechanism. wikipedia.org A strong, non-nucleophilic base, such as lithium diethylamide, is often employed.

In the case of this compound, there are two potential sites for deprotonation that can lead to the formation of an allylic alcohol: the methyl group at C2 and the methyl groups of the isopropyl substituent. Abstraction of a proton from the C2-methyl group would lead to 2-isopropyl-2-propen-1-ol. Abstraction of a proton from a methyl group of the isopropyl substituent would result in 2-methyl-4-penten-2-ol. The selectivity of this reaction can be influenced by the choice of base and reaction conditions.

| Base | Major Allylic Alcohol Product |

| Lithium diethylamide | 2-Isopropyl-2-propen-1-ol |

| Potassium tert-butoxide | 2-Methyl-4-penten-2-ol |

Conversion to α,β-Unsaturated Carbonyl Compounds

The conversion of epoxides to carbonyl compounds is a fundamental transformation in organic synthesis. For trisubstituted epoxides like this compound, this rearrangement is typically catalyzed by Lewis acids. The reaction proceeds through the formation of a carbocation intermediate upon coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride or 1,2-alkyl shift. The nature of the migrating group and the reaction conditions dictate the final product. While specific studies on this compound leading to α,β-unsaturated carbonyls are not extensively detailed in readily available literature, the general mechanism for similar epoxides involves the elimination of a proton from an adjacent carbon after the rearrangement, which would yield an unsaturated aldehyde or ketone. For instance, 2-vinyloxiranes can be rearranged into β,γ-unsaturated aldehydes using a scandium triflate catalyst. nih.gov

Meinwald Rearrangement Pathways

The Meinwald rearrangement is a classic acid-catalyzed reaction that transforms epoxides into aldehydes or ketones. nih.gov This reaction is particularly relevant for trisubstituted epoxides such as this compound. The pathway is initiated by the protonation or coordination of a Lewis acid to the epoxide oxygen, weakening the C-O bonds. This is followed by the cleavage of one of the C-O bonds to form a carbocation at the more substituted carbon (in this case, the tertiary carbon bearing the isopropyl and methyl groups). nih.gov

The subsequent step involves a 1,2-shift of a substituent from the adjacent carbon to the carbocation center. For this compound, there are two potential migrating groups on the tertiary carbon: a methyl group and an isopropyl group. The migratory aptitude generally follows the order: hydride > aryl > alkyl, and for different alkyl groups, the aptitude increases with substitution (tertiary > secondary > primary). However, the product distribution is often a complex interplay of electronic and steric factors. nih.govacs.org

The two possible pathways for this compound are:

1,2-Hydride Shift: A hydride from the CH₂ group shifts, leading to the formation of an enol, which tautomerizes to an aldehyde.

1,2-Alkyl Shift: Either the methyl or the isopropyl group migrates. The migration of the more substituted isopropyl group might be favored, leading to a ketone after deprotonation.

The choice of catalyst, be it a Brønsted or Lewis acid (e.g., bismuth triflate, aluminum trichloride), can significantly influence which pathway is favored, allowing for selective synthesis of either the aldehyde or ketone product. nih.govacs.org

Carbonylation Reactions of this compound and Disubstituted Epoxides

The insertion of carbon monoxide (CO) into the epoxide ring is a powerful method for synthesizing four-membered heterocyclic compounds known as β-lactones. This transformation is typically catalyzed by transition metal complexes, particularly those involving cobalt. nih.govnih.gov

Regioselective Synthesis of β-Lactones

The carbonylation of 2,2-disubstituted epoxides, including this compound, to produce β,β-disubstituted β-lactones has been achieved with high regioselectivity. nih.gov The reaction utilizes a bimetallic catalyst system, often composed of a Lewis acidic cation and a cobalt tetracarbonyl anion, such as [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻. nih.gov The mechanism involves the activation of the epoxide by the Lewis acid, followed by a nucleophilic attack of the cobaltate anion ([Co(CO)₄]⁻) on the less sterically hindered carbon of the epoxide (the CH₂ group). This ring-opening is followed by migratory insertion of CO into the resulting cobalt-alkyl bond, and subsequent ring-closing displaces the cobalt catalyst to yield the β-lactone. nih.gov

For this compound, the attack occurs exclusively at the methylene carbon, leading to a single regioisomer of the β-lactone. datapdf.com Mechanistic studies have identified the epoxide ring-opening as the turnover-limiting step, and the reaction conditions can be optimized by using weakly coordinating ethereal solvents. nih.gov

| Catalyst | Solvent | Pressure (CO) | Temperature | Yield | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| [(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Diisopropyl ether (iPr₂O) | 600 psi | 22 °C | 79% | >98:2 | datapdf.com |

Subsequent Transformation to β-Hydroxy Esters

β-Lactones are versatile synthetic intermediates due to the strain in their four-membered ring, which makes them susceptible to nucleophilic attack. The β,β-disubstituted β-lactones synthesized from epoxides like this compound can be readily converted into β-hydroxy esters. This transformation is achieved by ring-opening the lactone with an alcohol nucleophile, often under basic or acidic conditions. This process provides an alternative route to ketone-based aldol (B89426) products. nih.gov The reaction involves the cleavage of the acyl-oxygen bond of the lactone, leading to the formation of the corresponding ester with a hydroxyl group at the β-position.

Stereochemical Integrity during Carbonylation and Further Reactions

The stereochemical outcome of the carbonylation reaction is a crucial aspect of its synthetic utility. The established mechanism for the carbonylation of epoxides using Lewis acid-cobalt carbonyl catalysts proceeds with a net inversion of stereochemistry at the carbon center that is attacked by the cobalt nucleophile. Since the nucleophilic attack occurs at the unsubstituted carbon of this compound, the stereocenter at the quaternary carbon is not involved in this step.

Stereochemical Aspects of 2 Isopropyl 2 Methyloxirane

Chirality and Stereoisomerism

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. Molecules possessing this property are known as chiral molecules and can exist as stereoisomers.

Identification of Stereocenters in 2-Isopropyl-2-methyloxirane

A stereocenter is an atom, typically carbon, that is bonded to four different groups. The presence of a stereocenter is a common cause of chirality in organic molecules. In the structure of this compound, the oxirane ring consists of two carbon atoms (C2 and C3) and an oxygen atom.

To identify the stereocenter, we analyze the substituents on each carbon of the oxirane ring:

Carbon-3 (C3): This carbon is bonded to two hydrogen atoms, the oxygen atom of the ring, and the C2 carbon. Since it is attached to two identical groups (hydrogen atoms), it is not a stereocenter.

Carbon-2 (C2): This carbon is bonded to four distinct groups:

The oxygen atom of the oxirane ring.

The C3 carbon of the oxirane ring (-CH2-).

A methyl group (-CH3).

An isopropyl group (-CH(CH3)2).

Since all four groups attached to the C2 carbon are different, C2 is a stereocenter . The presence of this single chiral center confers chirality upon the entire molecule.

Enantiomeric Forms and Diastereomeric Relationships

Molecules with a single stereocenter can exist as a pair of non-superimposable mirror images called enantiomers. chemistrysteps.com Therefore, this compound exists as two enantiomeric forms. These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters. Since this compound possesses only one stereocenter, it does not have diastereomers. The relationship between its stereoisomers is strictly enantiomeric. masterorganicchemistry.com

Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of a stereocenter is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comwikipedia.orgmyheplus.commasterorganicchemistry.com This system provides an unambiguous description of the three-dimensional arrangement of the groups around the chiral center.

The assignment process for the C2 stereocenter in this compound is as follows:

Prioritize the four groups: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority. chemistrysteps.com

Priority 1: The Oxygen atom (-O-) of the ring (atomic number 8).

The remaining three groups are attached via carbon atoms. To break this tie, we examine the atoms attached to these carbons.

The carbon of the isopropyl group is attached to two carbons and one hydrogen (-C(C,C,H)).

The C3 carbon of the ring is attached to the ring oxygen and two hydrogens (-C(O,H,H)).

The carbon of the methyl group is attached to three hydrogens (-C(H,H,H)).

Comparing these, the C3 carbon (attached to an oxygen) gets the next highest priority.

Priority 2: The C3 carbon of the ring (-CH2-).

Next, comparing the isopropyl and methyl groups, the isopropyl carbon (attached to two other carbons) has a higher priority than the methyl carbon (attached to three hydrogens).

Priority 3: The Isopropyl group (-CH(CH3)2).

Priority 4: The Methyl group (-CH3).

Orient the molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, the methyl group) points away from the viewer.

Determine the configuration: The direction of the path from Priority 1 to Priority 2 to Priority 3 is observed.

If the path is clockwise , the configuration is assigned (R) (from the Latin rectus for right).

If the path is counter-clockwise , the configuration is assigned (S) (from the Latin sinister for left). youtube.com

This process allows for the unambiguous naming of the two enantiomers as (R)-2-isopropyl-2-methyloxirane and (S)-2-isopropyl-2-methyloxirane.

| Priority | Group | Reason for Priority |

|---|---|---|

| 1 | -O- (ring oxygen) | Highest atomic number (O=8) directly attached to the stereocenter. |

| 2 | -CH₂- (ring carbon C3) | Attached carbon is bonded to an oxygen (O,H,H). |

| 3 | -CH(CH₃)₂ (isopropyl) | Attached carbon is bonded to two other carbons (C,C,H). |

| 4 | -CH₃ (methyl) | Attached carbon is bonded to three hydrogens (H,H,H). |

Stereocontrol in Synthesis and Reactivity

Controlling the stereochemical outcome of a chemical reaction is a critical aspect of modern organic synthesis. For a chiral molecule like this compound, this involves both its stereoselective synthesis and the stereochemical consequences of its subsequent reactions.

Influence of Reaction Conditions on Stereoselectivity

The stereoselective synthesis of a specific enantiomer of this compound is typically achieved through the epoxidation of its corresponding alkene precursor, 3,3-dimethyl-1-butene. sigmaaldrich.comresearchgate.net The stereoselectivity of this epoxidation can be significantly influenced by various reaction conditions.

Chiral Catalysts: Asymmetric epoxidation methods, such as the Sharpless epoxidation or Jacobsen epoxidation, employ chiral catalysts or reagents to favor the formation of one enantiomer over the other. These catalysts create a chiral environment around the reacting alkene, directing the oxidant to one face of the double bond preferentially.

Temperature: Reaction temperature is a critical factor. Lower temperatures generally lead to higher stereoselectivity. rsc.org At lower temperatures, the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers becomes more significant, resulting in a greater preference for the lower-energy pathway. weebly.comacs.org Conversely, higher temperatures can provide enough energy to overcome this barrier, leading to a more racemic mixture of products. weebly.comresearchgate.net

Solvent and Reagents: The choice of solvent and the specific oxidizing agent (e.g., m-CPBA, hydrogen peroxide) can also affect the stereochemical outcome by influencing the geometry and stability of the transition state.

| Reaction Condition | Influence on Stereoselectivity | General Outcome |

|---|---|---|

| Catalyst | Use of chiral catalysts (e.g., Sharpless, Jacobsen) creates a chiral environment. | High enantiomeric excess (ee) of one enantiomer. |

| Temperature | Lower temperatures increase the energy difference between diastereomeric transition states. | Higher stereoselectivity is achieved at lower temperatures. rsc.orgacs.org |

| Solvent/Reagent | Can affect the stability and conformation of the transition state complex. | Can fine-tune the degree of stereoselectivity. |

Retention or Inversion of Configuration in Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions of this compound is highly dependent on the reaction conditions, which dictate the mechanism (SN1 vs. SN2). libretexts.orgstackexchange.com The key is determining which carbon of the epoxide ring (the C2 stereocenter or the achiral C3) is attacked by the nucleophile. chemistrysteps.com

Basic or Nucleophilic Conditions (Retention): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, RMgBr), the reaction proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom, which in this case is the primary C3. ucalgary.camasterorganicchemistry.com Since the nucleophilic attack does not occur at the C2 stereocenter, the bonds to the chiral center are not broken, and the reaction proceeds with retention of configuration at C2. youtube.com

Acidic Conditions (Inversion): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. openstax.org The nucleophile (which can be weak, like H₂O or ROH) then attacks. The regioselectivity of this attack is governed by electronic effects. The transition state has significant carbocation-like character, which is better stabilized at the more substituted carbon (C2). Therefore, the nucleophile preferentially attacks the tertiary C2 stereocenter. This attack occurs from the backside relative to the C-O bond, following an SN2-like pathway , which results in an inversion of configuration at the C2 position. libretexts.orgyoutube.compdx.edu

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome at C2 |

|---|---|---|---|

| Basic / Strong Nucleophile | SN2 | Less substituted carbon (C3) | Retention of Configuration |

| Acidic / Weak Nucleophile | SN2-like (with SN1 character) | More substituted carbon (C2) | Inversion of Configuration |

Racemization Phenomena in Oxirane Chemistry

The stereochemical stability of chiral centers is a critical aspect of organic chemistry, with significant implications for the biological activity and synthetic utility of enantiomerically pure compounds. In the context of oxiranes, and specifically this compound, the potential for racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers—is a key consideration. While 2,2-disubstituted oxiranes, such as this compound, are generally considered to be configurationally stable under standard conditions, certain chemical environments can facilitate the loss of stereochemical integrity.

The racemization of chiral epoxides is not a spontaneous process and typically requires specific catalytic conditions or the input of energy to proceed. The primary mechanisms through which racemization can occur involve the reversible opening of the oxirane ring to form an achiral or rapidly inverting intermediate.

Mechanisms of Racemization:

Several pathways can be considered for the racemization of a chiral epoxide like this compound:

Acid-Catalyzed Racemization: In the presence of a Brønsted or Lewis acid, the epoxide oxygen can be protonated or coordinated to the acid. This activation facilitates the cleavage of a carbon-oxygen bond, potentially leading to a carbocation-like intermediate. If this intermediate is planar or has a low barrier to inversion, subsequent ring closure can occur from either face, leading to a racemic mixture. For a tertiary carbon center like the one in this compound, the formation of a tertiary carbocation would be relatively favored.

Thermal Racemization: At elevated temperatures, it is conceivable that the oxirane ring could undergo homolytic cleavage to form a diradical intermediate. If the radical centers can undergo inversion before ring closure, racemization could result. However, this process typically requires significant energy input and is less common than acid-catalyzed pathways for epoxides.

Radical-Mediated Racemization: Computational studies on chiral epoxide radicals have shown that the radical center is nonplanar. The barrier to inversion of this radical center, and thus the rate of racemization, is strongly influenced by the substituents on the epoxide ring. For instance, radicals with -OH or -F substituents exhibit high inversion barriers, suggesting slow racemization. acs.orgnih.gov While specific data for this compound is not readily available, the alkyl substituents would influence the stability and inversion barrier of a potential radical intermediate.

Stereochemical Stability of 2,2-Disubstituted Oxiranes:

Research on the synthesis and reactions of 2,2-disubstituted oxiranes often highlights their configurational stability. For example, enantiopure 2,2-disubstituted epoxides have been shown to undergo carbonylation and subsequent ring-opening reactions with retention of stereochemistry. This indicates that under the specific conditions of these reactions, the chiral center of the epoxide remains intact.

Furthermore, the asymmetric synthesis of 2,2-disubstituted terminal epoxides has been a subject of significant research, with methods developed to produce these compounds in high enantiomeric excess. The utility of these synthetic methods relies on the assumption that the resulting chiral epoxides are stable enough to be isolated and used in subsequent reactions without significant racemization.

While direct experimental data on the racemization of this compound is scarce in the readily available literature, the general principles of oxirane chemistry suggest that it is a configurationally stable molecule under neutral and mild thermal conditions. Racemization would likely require the presence of strong acids or other specific catalysts that can promote the formation of a planar or rapidly inverting intermediate.

The following table provides a conceptual overview of the factors influencing the racemization of chiral epoxides, which can be applied to this compound:

| Factor | Influence on Racemization Rate | Rationale |

| Acid Catalyst | Increases | Protonation or coordination to the epoxide oxygen weakens the C-O bonds, facilitating ring opening to form an achiral or rapidly inverting carbocationic intermediate. |

| Temperature | Increases | Provides the necessary activation energy for bond cleavage, potentially leading to diradical intermediates that can undergo inversion before ring closure. |

| Solvent Polarity | Can Increase | Polar solvents can stabilize charged intermediates, such as carbocations, which may be involved in certain racemization pathways. |

| Steric Hindrance | May Decrease | Bulky substituents around the chiral center can hinder the approach of catalysts and may also influence the stability and planarity of any intermediates. |

Computational and Theoretical Investigations of 2 Isopropyl 2 Methyloxirane

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the reaction mechanisms of oxiranes at a molecular level. pleiades.online These methods can provide detailed information about the energetics and geometries of molecules, transition states, and intermediates, which is crucial for understanding how chemical reactions occur. youtube.com

Elucidation of Transition States and Energy Barriers

For a molecule like 2-isopropyl-2-methyloxirane, quantum chemical calculations can be used to model its reactions, such as ring-opening under acidic or basic conditions. These calculations can identify the transition state, which is the highest energy point along the reaction pathway that connects reactants to products. The energy difference between the reactants and the transition state is the energy barrier, or activation energy. A lower energy barrier corresponds to a faster reaction rate.

For the ring-opening of an unsymmetrical epoxide like this compound, there are two potential sites for nucleophilic attack: the more substituted quaternary carbon and the less substituted methylene (B1212753) carbon. Theoretical calculations can determine the energy barriers for both pathways, thus predicting the regioselectivity of the reaction.

Hypothetical Data Table 1: Calculated Energy Barriers for Nucleophilic Ring-Opening of this compound (Note: The following data is illustrative and not derived from actual experimental or computational results for this specific compound.)

| Reaction Pathway | Nucleophile | Solvent | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Attack at Quaternary Carbon | H₂O (Acid-catalyzed) | Water | DFT/B3LYP | 15.2 |

| Attack at Methylene Carbon | H₂O (Acid-catalyzed) | Water | DFT/B3LYP | 20.5 |

| Attack at Quaternary Carbon | OH⁻ (Base-catalyzed) | Methanol | DFT/B3LYP | 25.8 |

| Attack at Methylene Carbon | OH⁻ (Base-catalyzed) | Methanol | DFT/B3LYP | 18.9 |

Potential Energy Surface Mapping for Epoxide Transformations

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction landscape, including reactants, products, intermediates, and transition states. This provides a comprehensive understanding of the reaction mechanism, including the possibility of alternative pathways or the existence of short-lived intermediates. For epoxide transformations, PES mapping can reveal the intricate details of bond breaking and bond formation during the ring-opening process.

Molecular Modeling of Stereochemical Preferences

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For chiral molecules like this compound, molecular modeling is particularly useful for predicting the stereochemical outcome of reactions.

Prediction of Regio- and Stereoselectivity

As mentioned, the ring-opening of this compound can proceed via two different pathways, leading to different regioisomers. Computational models can predict which regioisomer is favored by calculating the activation energies for each pathway. cjps.org Under acidic conditions, the reaction may proceed through a carbocation-like transition state, favoring attack at the more substituted carbon that can better stabilize a positive charge. Conversely, under basic or neutral SN2-type conditions, nucleophiles typically attack the less sterically hindered carbon atom.

Furthermore, if the nucleophile or catalyst is chiral, the reaction can be stereoselective, favoring the formation of one enantiomer or diastereomer over the other. Molecular modeling can be used to build models of the diastereomeric transition states and calculate their relative energies to predict the stereoselectivity of the reaction.

Hypothetical Data Table 2: Predicted Regioselectivity in the Ring-Opening of (S)-2-isopropyl-2-methyloxirane (Note: The following data is illustrative and not derived from actual experimental or computational results for this specific compound.)

| Reagent/Conditions | Predicted Major Product | Predicted Regioselectivity |

| H₃O⁺, EtOH | 2-ethoxy-2,3-dimethylbutan-1-ol | >95% attack at quaternary carbon |

| NaOEt, EtOH | 1-ethoxy-2,3-dimethylbutan-2-ol | >98% attack at methylene carbon |

| HBr, H₂O | 1-bromo-2,3-dimethylbutan-2-ol | >90% attack at methylene carbon |

Conformational Analysis of Oxirane Derivatives

The reactivity and selectivity of this compound can be influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, the rotation around the carbon-carbon bonds of the isopropyl group and the methyl group can lead to different conformers. Computational methods can be used to perform a systematic search for these conformers and calculate their energies, providing insights into the most populated conformations at a given temperature. This information is valuable for understanding how the molecule's shape affects its interactions with other molecules, such as enzymes or chiral catalysts.

Application of Density Functional Theory (DFT) and Other Computational Methods to Oxirane Systems

Density Functional Theory (DFT) is a popular quantum chemical method that is widely used to study the electronic structure and properties of molecules. nih.gov DFT calculations can provide a good balance between accuracy and computational cost, making them suitable for studying a wide range of chemical systems, including oxiranes. cjps.org

For oxirane systems, DFT can be used to:

Optimize the geometries of reactants, products, and transition states.

Calculate reaction energies and activation energies. researchgate.net

Determine vibrational frequencies, which can be compared with experimental infrared spectra.

Predict various molecular properties, such as dipole moments, polarizabilities, and NMR chemical shifts.

Investigate the nature of chemical bonding using tools like Natural Bond Orbital (NBO) analysis. cjps.org

Other computational methods, such as semi-empirical methods (e.g., AM1) and higher-level ab initio methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory), can also be applied to study oxirane systems. pleiades.online The choice of method depends on the desired accuracy and the computational resources available. These theoretical approaches are invaluable for complementing experimental studies and providing a deeper understanding of the chemical behavior of epoxides. researchgate.net

Role of 2 Isopropyl 2 Methyloxirane As a Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

The structure of 2-isopropyl-2-methyloxirane makes it an attractive building block for the synthesis of complex organic molecules, particularly in the construction of polypropionate units, which are common features in many bioactive natural products. mdpi.com The epoxide ring can be opened in a regio- and stereoselective manner, allowing for the controlled installation of chiral centers. mdpi.com

The general strategy involves the use of the epoxide as a latent 1,2-difunctionalized unit. Nucleophilic attack on one of the epoxide carbons, followed by protonation of the resulting alkoxide, generates a product with two new functional groups in a defined stereochemical relationship. This approach is a powerful alternative to traditional aldol (B89426) reactions for the synthesis of alternating methyl and hydroxy-group-containing carbon chains found in polyketide natural products. mdpi.com For instance, the regioselective cleavage of similar epoxides with organocuprates or other carbon nucleophiles is a key step in the elaboration of complex fragments of natural products. mdpi.com

Precursor for Functional Group Transformations

The high reactivity of the epoxide ring allows this compound to be readily converted into a variety of other functional groups, making it a versatile precursor in multi-step syntheses.

This compound can be converted to the corresponding vicinal diol, 2,3-dimethylbutane-2,3-diol, through hydrolysis of the epoxide ring. This transformation can be achieved under acidic conditions or simply by heating with water, which acts as both the nucleophile and a modest acid catalyst. organic-chemistry.org The reaction proceeds via nucleophilic attack of a water molecule on one of the epoxide carbons, followed by proton transfer to yield the diol.

Table 1: Representative Conditions for Hydrolysis of Epoxides

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Epoxide | H₂O, 60-100°C | 1,2-Diol | organic-chemistry.org |

| Epoxide | H₃O⁺ (catalytic) | 1,2-Diol | |

| Epoxide | Erbium(III) triflate, H₂O | 1,2-Diol | organic-chemistry.org |

This straightforward conversion provides access to diols that are themselves valuable synthetic intermediates, which can be further functionalized or used as protecting groups.

The reaction of this compound with alcohols in the presence of an acid catalyst yields β-alkoxy alcohols, which are a class of substituted ethers. reactory.app The acid catalyst protonates the epoxide oxygen, activating the ring towards nucleophilic attack by the alcohol. For an unsymmetrical epoxide like this compound, the regioselectivity of the attack depends on the reaction conditions, but generally, under acidic conditions, the nucleophile attacks the more substituted carbon atom.

Furthermore, the epoxide ring can be opened by strong nucleophiles, such as Grignard reagents or organolithium compounds, to generate new alcohols. youtube.com In this SN2-type reaction, the nucleophile attacks the least sterically hindered carbon of the epoxide. youtube.comkhanacademy.org For this compound, the attack would occur at the methylene (B1212753) (-CH₂) carbon, leading to the formation of a tertiary alcohol after an aqueous workup.

Table 2: Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| R'OH (Alcohol) | H⁺ (catalyst) | β-Alkoxy alcohol (Ether) | |

| R'MgX (Grignard) | 1. Diethyl ether 2. H₃O⁺ | Tertiary Alcohol | |

| R'Li (Organolithium) | 1. THF 2. H₃O⁺ | Tertiary Alcohol |

Strategies for Incorporation into Larger Molecular Scaffolds

The incorporation of the this compound unit into larger molecular frameworks is a key strategy in the synthesis of complex molecules, including those with spirocyclic systems. nih.gov A spirocycle is a bicyclic organic compound in which two rings are linked by a single common atom. The synthesis of such scaffolds can be initiated by the ring-opening of an epoxide. nih.gov

One common strategy involves an intramolecular ring-opening reaction. A molecule containing both the epoxide and a nucleophilic group can be induced to cyclize, with the nucleophile attacking one of the epoxide carbons to form a new ring. For example, treatment of a substrate containing a suitably positioned hydroxyl group with a base can generate an alkoxide that then opens the epoxide ring intramolecularly, forming a larger cyclic ether.

Another approach involves an intermolecular reaction followed by further transformations. The initial ring-opening of this compound with a bifunctional nucleophile can introduce a handle for subsequent cyclization reactions, leading to the formation of complex heterocyclic or carbocyclic scaffolds. The diastereoselective nature of the epoxide ring-opening ensures a high degree of stereochemical control in the final structure. nih.gov

Future Directions in 2 Isopropyl 2 Methyloxirane Research

Development of Advanced Catalytic Systems for Enantioselective Transformations

A primary challenge in the chemistry of 2-isopropyl-2-methyloxirane lies in controlling its stereochemistry during reactions. As a tetrasubstituted epoxide, its steric hindrance complicates enantioselective transformations. Future research will focus on creating sophisticated catalytic systems capable of overcoming these hurdles to produce single-enantiomer products, which are crucial for applications in pharmaceuticals and materials science.

The asymmetric ring-opening (ARO) of epoxides is a powerful method for installing two adjacent functional groups with precise stereocontrol. mdpi.com For challenging substrates like this compound, research is moving towards highly active and selective catalysts. Chiral metal-salen complexes, particularly with chromium (Cr) and cobalt (Co), have emerged as privileged catalysts for these reactions. mdpi.comnih.gov A key area of development is the use of cooperative bimetallic systems, where two metal centers work in concert to activate both the epoxide and the nucleophile, leading to significantly enhanced reactivity and selectivity compared to their monomeric counterparts. nih.gov

Organocatalysis offers a metal-free alternative for enantioselective transformations. Chiral Brønsted acids, such as BINOL- or SPINOL-derived phosphoric acids, are effective in catalyzing the desymmetrization of meso-epoxides and can be applied to the kinetic resolution of racemic epoxides. acs.org Another promising avenue involves the development of novel chiral sulfinamide-based organocatalysts, which have shown high efficiency in the ARO of meso-epoxides with anilines, achieving excellent yields and enantioselectivities. researchgate.net

Furthermore, the catalyst-controlled Meinwald rearrangement of tetrasubstituted epoxides represents an attractive but challenging goal. acs.org This reaction transforms the epoxide into a chiral ketone bearing an α-all-carbon quaternary stereocenter, a highly valuable motif in organic synthesis. acs.org Developing catalysts that can control the regioselectivity and enantioselectivity of this rearrangement is a significant frontier in the field. acs.org

| Catalyst Class | Key Examples | Target Transformation | Potential Advantage for this compound |

|---|---|---|---|

| Chiral Salen-Metal Complexes | (salen)Cr, (salen)Co | Asymmetric Ring-Opening (ARO), Kinetic Resolution | High reactivity and enantioselectivity for sterically hindered epoxides. mdpi.comnih.gov |

| Bimetallic Catalytic Systems | Covalently linked (salen)Cr-(salen)Co | Asymmetric Ring-Opening (ARO) | Cooperative activation leads to orders-of-magnitude rate enhancement. nih.gov |

| Chiral Phosphoric Acids | BINOL, SPINOL derivatives | Desymmetrization, Asymmetric Rearrangement | Metal-free catalysis with high stereocontrol through a defined chiral pocket. acs.org |

| Chiral Sulfinamide Organocatalysts | Sulfinamide-based promoters | Asymmetric Ring-Opening (ARO) with amines | High efficiency and enantioselectivity under mild, metal-free conditions. researchgate.net |

Exploration of Sustainable and Green Chemistry Approaches in Epoxide Synthesis and Reactions

The chemical industry is increasingly focused on developing processes that are environmentally benign and energy-efficient. mdpi.com Research into this compound is aligned with this trend, seeking greener methods for both its synthesis and subsequent reactions.

Conventional epoxidation methods often rely on stoichiometric peracids, which generate significant acid waste and pose safety risks. mdpi.com A major focus of green chemistry is the replacement of these reagents with cleaner oxidants. Hydrogen peroxide (H₂O₂) is an ideal alternative, as its only byproduct is water. mdpi.comrsc.org The challenge lies in activating H₂O₂, which has led to the development of various catalytic systems. rsc.org Tungsten-based catalysts, for instance, are highly effective but can be enhanced through phase-transfer catalysis (PTC). researchgate.netacs.org A PTC system, often involving a quaternary ammonium (B1175870) salt, facilitates the transport of the tungsten catalyst and H₂O₂ into an organic phase where the alkene substrate is located, dramatically improving reaction rates and efficiency in a biphasic system. researchgate.netsphinxsai.com

Biocatalysis represents another cornerstone of green chemistry, offering highly selective transformations under mild aqueous conditions. nih.gov Enzymes such as monooxygenases and peroxygenases can directly epoxidize alkenes with high enantioselectivity. researchgate.netacsgcipr.org Unspecific peroxygenases (UPOs), for example, use hydrogen peroxide to perform oxyfunctionalization reactions that are difficult to achieve through traditional chemical means. researchgate.net Alternatively, hydrolase enzymes like lipases can be used to generate peracids in situ from carboxylic acids and H₂O₂, avoiding the need to handle concentrated peracid solutions. acsgcipr.orgrsc.org

For epoxide reactions, green approaches focus on replacing hazardous reagents and minimizing waste. acs.org For example, the reductive ring-opening of epoxides traditionally uses pyrophoric metal hydrides. A greener alternative involves catalysis by titanocene (B72419) dichloride (Cp₂TiCl), which uses water as the hydrogen atom source under ambient conditions, exemplifying a less hazardous and more energy-efficient process. acs.org

| Approach | Methodology | Key Reagents/Catalysts | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Sustainable Synthesis | Catalytic Oxidation | Hydrogen Peroxide (H₂O₂), Tungsten catalyst, Phase-Transfer Catalyst (PTC) | Use of a benign oxidant (water byproduct), catalysis, high atom economy. mdpi.comresearchgate.net |

| Biocatalysis | Monooxygenases, Peroxygenases, Lipases | Mild aqueous conditions, high selectivity, renewable catalysts (enzymes). nih.govacsgcipr.org | |

| Green Reactions | Reductive Ring-Opening | Cp₂TiCl, Water | Replacement of hazardous reagents (metal hydrides), use of a safe H-atom source. acs.org |

| Solvent Choice | Ionic Liquids, Supercritical CO₂ | Use of safer, recyclable, or non-toxic solvents to replace volatile organic compounds (VOCs). rsc.orgorganic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated systems is revolutionizing chemical synthesis. acs.org These technologies offer significant advantages in safety, efficiency, and scalability, making them highly relevant for the future production and study of this compound. researchgate.net

Microreactors are a central component of flow chemistry, providing precise control over reaction parameters such as temperature, pressure, and mixing due to their high surface-area-to-volume ratio. researchgate.netuniv-poitiers.fr This enhanced control is particularly beneficial for highly exothermic reactions like epoxidation, minimizing the risk of thermal runaways and improving product selectivity. researchgate.net The small reaction volumes within microreactors also enhance safety when working with hazardous reagents. univ-poitiers.fr Furthermore, scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" – running multiple microreactors in parallel – which avoids the complex challenges associated with scaling up batch reactors. researchgate.netmdpi.com Studies have demonstrated that reactions such as the ring-opening of epoxides with amines can be accelerated by factors of 30 to 60 in continuous-flow systems compared to conventional batch processes. mit.edu

Automated synthesis platforms integrate robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. sigmaaldrich.comchemspeed.com These systems can execute a large number of experiments in parallel, making them ideal for screening different catalysts, solvents, and reaction conditions to quickly identify optimal parameters for the synthesis or transformation of this compound. eubopen.org By automating the entire workflow from reagent dispensing to reaction work-up and analysis, these platforms dramatically accelerate the research and development cycle. chemspeed.com The recent integration of artificial intelligence and large language models (LLMs) is creating end-to-end development frameworks that can manage tasks from literature searching and experimental design to hardware execution and results interpretation, further enhancing the speed and efficiency of chemical discovery. nih.gov

| Parameter | Traditional Batch Processing | Flow Chemistry / Automated Platforms |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. researchgate.netuniv-poitiers.fr |

| Safety | Higher risk of thermal runaway in exothermic reactions. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |

| Scalability | Complex, often requires re-optimization. | Simplified scale-up through continuous operation or parallelization ("numbering-up"). mdpi.com |

| Development Speed | Sequential, labor-intensive experimentation. | High-throughput screening and rapid optimization via automation. chemspeed.comnih.gov |

| Reproducibility | Can vary between scales and operators. | High reproducibility due to precise, software-controlled execution. chemspeed.com |

常见问题

Q. What are the standard spectroscopic methods for characterizing 2-Isopropyl-2-methyloxirane, and how are the spectral data interpreted?

To confirm the identity and purity of this compound, researchers should employ <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral markers include:

- <sup>1</sup>H NMR (500 MHz, CDCl3) : δ 2.60 (d, 1H, J = 4.9 Hz), 2.55 (d, 1H, J = 4.9 Hz) for the oxirane ring protons, and δ 1.50 (septet, 1H, J = 6.9 Hz) for the isopropyl group .

- <sup>13</sup>C NMR (125 MHz, CDCl3) : Peaks at δ 60.53 (oxirane carbons) and δ 34.48 (quaternary carbon) .

- HRMS (DART) : Observed [M+H]<sup>+</sup> at m/z 101.09647 (calculated: 101.09609) .

These data should align with established literature to validate synthesis success.

Q. How is this compound synthesized, and what steps ensure reproducibility?

A validated synthesis involves reacting precursors under controlled conditions (e.g., epoxidation of a corresponding alkene). For example:

- General Procedure : Use a catalyst system (e.g., Mn-salen complexes) in a polar solvent at 0–25°C. Isolate the product via distillation or chromatography .

- Reproducibility : Document reagent stoichiometry, reaction time, and purification steps. Provide full spectral data and compare with reference values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Inhalation : Immediately move to fresh air; seek medical attention if respiratory irritation persists.

- Skin/Eye Contact : Rinse with water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Do not induce vomiting; administer activated charcoal if advised by a poison control center .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic Stability : Monitor epoxide ring-opening kinetics in aqueous buffers (pH 1–14) via NMR or GC-MS.

- Light Sensitivity : Store in amber vials under inert gas (N2 or Ar) and test degradation under UV/visible light .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective carbonylation of this compound?

Regioselectivity in carbonylation (e.g., to form monocarbonyl aldehydes) is governed by steric and electronic factors :

- The less substituted oxirane carbon undergoes nucleophilic attack due to lower steric hindrance.

- Catalysts like cobalt carbonyls (Co2(CO)8) favor selective insertion into the C–O bond, forming linear aldehydes .

- Computational studies (DFT) can model transition states to predict selectivity .

Q. How should researchers address contradictions in spectral or reactivity data for this compound?

- Data Validation : Cross-check with independent techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).

- Batch Comparison : Analyze multiple synthesis batches to rule out impurities.

- Literature Reconciliation : Compare findings with peer-reviewed studies, noting solvent or instrument calibration differences .

Q. What factors influence the reactivity of this compound in ring-opening reactions?

- Nucleophile Strength : Strong nucleophiles (e.g., amines, Grignard reagents) attack the less hindered carbon.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Acid/Base Catalysis : Acidic conditions protonate the epoxide oxygen, increasing electrophilicity; basic conditions deprotonate nucleophiles .

Q. How does steric hindrance from the isopropyl group impact the compound’s chemical behavior?

- Reactivity Suppression : Bulky substituents slow down nucleophilic attacks, favoring alternative pathways (e.g., oxidation over substitution).

- Conformational Analysis : Use molecular modeling to visualize hindered rotational states affecting reaction trajectories.

- Comparative Studies : Synthesize analogs (e.g., 2-methyloxirane) to isolate steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。